The compound (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic molecule characterized by its unique structural features, which include a furan ring and a nitrophenyl group. Its molecular formula is and it has a molecular weight of approximately 257.24 g/mol. The compound exhibits a melting point in the range of 110-111 °C when dissolved in ethanol .
This compound belongs to the class of chalcones, which are known for their conjugated double bond systems that contribute to their chemical reactivity and biological activity. The presence of the furan moiety adds to its potential applications in medicinal chemistry.
These reactions are significant for synthesizing derivatives with enhanced biological or chemical properties.
Research indicates that chalcones exhibit a range of biological activities, including:
The synthesis of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves:
This synthetic route allows for the introduction of various substituents on both the furan and phenyl rings.
The applications of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one extend across several fields:
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as:
Such studies are crucial for understanding the mechanism of action and optimizing the compound for specific applications.
Several compounds share structural similarities with (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, including:
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | Structure | Contains a chlorophenyl group instead of nitrophenyl. |
1-(4-Iodophenyl)-3-(5-methylfuran-2-y)prop-2-en-1-one | Structure | Iodine substitution enhances reactivity. |
3-(5-Methylfuran-2-y)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | Methoxy group increases solubility in organic solvents. |
These compounds demonstrate varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, particularly due to its specific nitrophenyl substitution, which may influence its interaction with biological targets significantly.